molecular formula C25H31N5O4 B1683969 AZD8055 CAS No. 1009298-09-2

AZD8055

Cat. No.: B1683969
CAS No.: 1009298-09-2
M. Wt: 465.5 g/mol
InChI Key: KVLFRAWTRWDEDF-IRXDYDNUSA-N
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Description

AZD-8055 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin kinase. The mammalian target of rapamycin kinase is a serine/threonine kinase that belongs to the phosphatidylinositol 3-kinase-like kinase superfamily. It functions as a central controller of cell growth, cell survival, and autophagy by sensing mitogen, energy, and nutrient levels .

Mechanism of Action

Target of Action

AZD8055 is a potent, selective inhibitor of the mammalian target of rapamycin (mTOR) kinase . It targets both mTORC1 (rapamycin-sensitive) and mTORC2 (rapamycin insensitive) complexes . mTOR is a central controller of cell growth and a negative regulator of autophagy .

Mode of Action

This compound is an ATP-competitive inhibitor of mTOR kinase activity . It inhibits the phosphorylation of mTORC1 substrates p70S6K and 4E-BP1 as well as the phosphorylation of the mTORC2 substrate AKT . The rapamycin-resistant T37/46 phosphorylation sites on 4E-BP1 are fully inhibited by this compound .

Biochemical Pathways

This compound affects the mTOR pathway, which regulates cell growth, cell survival, and autophagy . Mitogenic signals are transmitted to mTOR via PI3K and AKT . This compound inhibits the phosphorylation of mTORC1 substrates p70S6K and 4E-BP1, both involved in protein translation . It also inhibits the phosphorylation of the mTORC2 substrate AKT .

Pharmacokinetics

This compound is rapidly absorbed with a median tmax of approximately 0.5 hours . The exposure to this compound increases with increasing doses . .

Result of Action

In vitro, this compound potently inhibits proliferation and induces autophagy in different cells . In vivo, it induces a dose-dependent pharmacodynamic effect on phosphorylated S6 and phosphorylated AKT at plasma concentrations leading to tumor growth inhibition . Notably, this compound results in significant growth inhibition and/or regression in xenografts, representing a broad range of human tumor types .

Biochemical Analysis

Biochemical Properties

AZD8055 plays a crucial role in biochemical reactions by inhibiting the activity of mTOR kinase, which is a central regulator of cell growth, proliferation, and survival. The compound interacts with several enzymes, proteins, and other biomolecules, including mTORC1 and mTORC2 complexes. This compound inhibits the phosphorylation of mTORC1 substrates p70S6K and 4E-BP1, as well as the mTORC2 substrate AKT . This inhibition leads to a significant reduction in cap-dependent translation and downstream signaling pathways, ultimately affecting cell growth and survival.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, inducing autophagy, and promoting apoptosis. In cancer cells, this compound has been shown to inhibit the phosphorylation of key signaling proteins, such as p70S6K and AKT, thereby disrupting cell signaling pathways and gene expression . Additionally, this compound affects cellular metabolism by altering glycolytic pathways and mitochondrial respiration, leading to reduced glucose consumption and metabolic disruption .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of mTOR kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, such as p70S6K and 4E-BP1 in the mTORC1 complex, and AKT in the mTORC2 complex . By blocking these phosphorylation events, this compound effectively disrupts mTOR-mediated signaling pathways, leading to reduced cell growth, proliferation, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, with a median time to maximum concentration (tmax) of approximately 0.5 hours . This compound induces a dose-dependent pharmacodynamic effect on phosphorylated S6 and phosphorylated AKT, leading to tumor growth inhibition in vivo . Long-term studies have shown that this compound can maintain its inhibitory effects on mTOR signaling pathways, resulting in sustained tumor growth inhibition and regression in xenograft models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated dose-dependent tumor growth inhibition in various xenograft models. For instance, oral administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in tumor growth inhibition of 57% and 85%, respectively . Higher doses of this compound have been associated with increased toxicity, including elevated transaminase levels and fatigue .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of mTOR signaling. The compound disrupts glycolytic pathways and mitochondrial respiration, leading to altered metabolic flux and reduced glucose consumption . Additionally, this compound impairs autophagy and enhances the mitochondrial unfolded protein response (mitoUPR) cell stress response pathway .

Transport and Distribution

Within cells and tissues, this compound is rapidly absorbed and distributed. The compound’s pharmacokinetics indicate a median tmax of approximately 0.5 hours, with exposure increasing with higher doses . This compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target cells .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with mTOR complexes. The compound’s activity is directed towards the inhibition of mTORC1 and mTORC2, leading to reduced phosphorylation of downstream targets . This compound’s localization and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments and organelles.

Preparation Methods

The synthesis of AZD-8055 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that AZD-8055 is prepared as a 10 mmol/L stock solution in dimethyl sulfoxide for in vitro studies . Industrial production methods for AZD-8055 are also proprietary and involve advanced chemical synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

AZD-8055 undergoes various chemical reactions, primarily focusing on its interaction with the mammalian target of rapamycin kinase. It competitively binds with ATP, inhibiting the phosphorylation of mammalian target of rapamycin complex 1 substrates such as p70S6K and 4E-BP1, as well as mammalian target of rapamycin complex 2 substrates like AKT . The major products formed from these reactions include phosphorylated proteins that play crucial roles in cell growth and survival.

Scientific Research Applications

AZD-8055 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research due to its ability to inhibit the mammalian target of rapamycin kinase, leading to the inhibition of tumor cell growth and proliferation . AZD-8055 has shown promising results in preclinical studies, demonstrating its potential as an anticancer agent. It is also used in studies related to autophagy, cell metabolism, and signal transduction pathways .

Properties

IUPAC Name

[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLFRAWTRWDEDF-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020704
Record name AZD 8055
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009298-09-2
Record name 5-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
Source CAS Common Chemistry
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Record name AZD-8055
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Record name AZD-8055
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12774
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Record name AZD 8055
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol
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Record name AZD-8055
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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